molecular formula C12H16 B14723752 2-Ethenyl-1,3,4,5-tetramethylbenzene CAS No. 5471-92-1

2-Ethenyl-1,3,4,5-tetramethylbenzene

Cat. No.: B14723752
CAS No.: 5471-92-1
M. Wt: 160.25 g/mol
InChI Key: BEAZTUKYVBCHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethenyl-1,3,4,5-tetramethylbenzene is an aromatic hydrocarbon with the molecular formula C12H16 It is a derivative of tetramethylbenzene, where an ethenyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-1,3,4,5-tetramethylbenzene typically involves the alkylation of tetramethylbenzene derivatives. One common method is the Friedel-Crafts alkylation, where tetramethylbenzene reacts with an ethenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of corresponding alkylbenzenes. This process is typically conducted in the presence of a metal catalyst such as platinum or palladium at elevated temperatures. The industrial methods are designed to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-1,3,4,5-tetramethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups are introduced using reagents like halogens (Cl2, Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

2-Ethenyl-1,3,4,5-tetramethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Ethenyl-1,3,4,5-tetramethylbenzene involves its interaction with various molecular targets and pathways. In oxidation reactions, the ethenyl group undergoes electron transfer processes, leading to the formation of reactive intermediates. These intermediates can further react with molecular oxygen or other oxidizing agents to form the final oxidation products. The benzene ring’s electron-rich nature facilitates electrophilic substitution reactions, where electrophiles attack the ring, leading to the formation of substituted products.

Comparison with Similar Compounds

2-Ethenyl-1,3,4,5-tetramethylbenzene can be compared with other tetramethylbenzene derivatives:

    1,2,4,5-Tetramethylbenzene (Durene): Known for its high melting point and use in the production of pyromellitic dianhydride.

    1,2,3,4-Tetramethylbenzene (Prehnitene): Used in the synthesis of various organic compounds and as a solvent.

    1,2,3,5-Tetramethylbenzene (Isodurene): Utilized in the manufacture of specialty chemicals and as a precursor in organic synthesis.

Properties

CAS No.

5471-92-1

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

2-ethenyl-1,3,4,5-tetramethylbenzene

InChI

InChI=1S/C12H16/c1-6-12-9(3)7-8(2)10(4)11(12)5/h6-7H,1H2,2-5H3

InChI Key

BEAZTUKYVBCHQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.